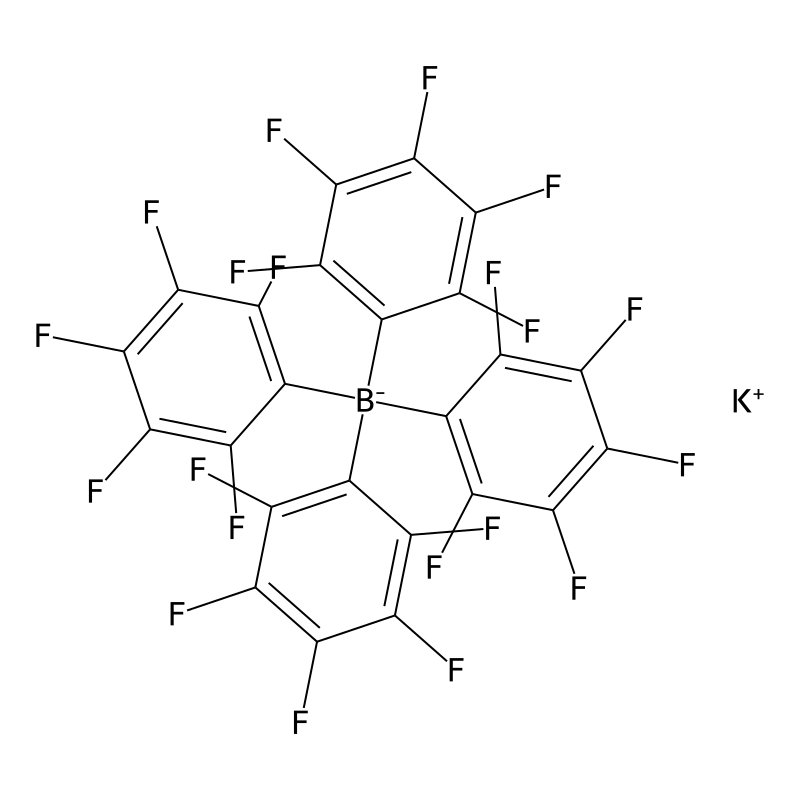

Potassium tetrakis(pentafluorophenyl)borate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potassium tetrakis(pentafluorophenyl)borate is an organoboron compound with the chemical formula CB FK and a CAS number of 89171-23-3. This compound features a potassium cation coordinated to a boron atom that is further bonded to four pentafluorophenyl groups. Its structure is characterized by the presence of highly electronegative fluorine atoms, which significantly influence its chemical properties and reactivity. The compound is known for its high thermal stability, with a melting point exceeding 300 °C .

In Catalysis

In metallocene catalyst activation, KTPB acts as a cocatalyst. It abstracts a chloride ligand from the metallocene dichloride precursor, generating a cationic metallocene species. This cationic species is the active catalyst for olefin polymerization.

Lewis Acid-Base Adduct Formation

As a Lewis acid, KTPB can accept electron pairs from Lewis bases to form adducts. However, due to the weak coordination of the anion, these adducts are often short-lived and dissociate readily [].

Anion Recognition and Sensing:

KTPB possesses a distinctive anionic structure (B(C6F5)4⁻) with strong Lewis acidity, making it a valuable tool for anion recognition and sensing. Studies have shown its ability to selectively bind to various anions, including fluoride, chloride, and phosphate, through hydrogen bonding and Lewis acid-base interactions. This selective binding allows researchers to develop sensors for detecting specific anions in various environments, such as biological samples and environmental monitoring. Source: Chemical Reviews

Catalysis:

KTPB exhibits catalytic activity in various organic and inorganic reactions. Its Lewis acidity allows it to activate substrates and facilitate desired chemical transformations. For instance, KTPB has been employed as a catalyst for:

- Suzuki-Miyaura coupling reactions: These reactions are essential for forming carbon-carbon bonds in organic synthesis. KTPB's ability to activate arylboronic acids makes it a valuable catalyst for these reactions. Source: Journal of the American Chemical Society

- Hydroamination reactions: KTPB can catalyze the addition of amines to alkenes, forming valuable nitrogen-containing molecules. Source: Angewandte Chemie International Edition

Material Science Applications:

KTPB finds applications in material science due to its ability to form stable complexes with various metal ions. These complexes can be used as precursors for the synthesis of new materials with desired properties, such as:

- Luminescent materials: KTPB-based complexes can exhibit unique photophysical properties, making them potential candidates for light-emitting devices and bioimaging applications. Source: Dalton Transactions

- Magnetic materials: KTPB can be used to synthesize metal complexes with specific magnetic properties, potentially useful for data storage and magnetic resonance imaging applications. Source: Inorganic Chemistry

Biomedical Research:

KTPB's unique properties are being explored in the field of biomedical research. Studies have shown its potential for:

- Drug delivery: KTPB can be used to form complexes with therapeutic agents, potentially improving their solubility and delivery to target sites within the body. Source: International Journal of Pharmaceutics:

- Enzyme inhibition: KTPB can interact with and inhibit certain enzymes, potentially leading to the development of new drugs for various diseases. Source: Bioorganic & Medicinal Chemistry

- Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one or more pentafluorophenyl groups.

- Coordination Chemistry: It can form complexes with transition metals, enhancing catalytic activity in various reactions.

- Deprotonation Reactions: In the presence of strong bases, it may undergo deprotonation, resulting in the formation of boron-based anions .

The synthesis of potassium tetrakis(pentafluorophenyl)borate typically involves the reaction of boron trifluoride with pentafluorophenyl lithium or other fluorinated phenyl reagents. A common synthetic route includes:

- Preparation of Pentafluorophenyl Lithium: Reacting pentafluorobenzene with lithium metal.

- Formation of the Borate: The pentafluorophenyl lithium is then reacted with boron trifluoride to yield the corresponding borate complex.

- Ion Exchange: Finally, potassium salts are introduced to replace any residual lithium ions, yielding potassium tetrakis(pentafluorophenyl)borate .

Potassium tetrakis(pentafluorophenyl)borate finds applications in several fields:

- Catalysis: It serves as a catalyst in organic reactions, particularly those involving electrophilic aromatic substitutions.

- Biochemical Reagents: Used in various biochemical assays due to its ability to stabilize reactive intermediates.

- Pharmaceutical Intermediates: It acts as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Interaction studies involving potassium tetrakis(pentafluorophenyl)borate focus on its role in catalysis and coordination chemistry. The compound's ability to interact with transition metals enhances its utility in catalyzing reactions that require Lewis acid characteristics. Additionally, studies on its interaction with biomolecules could provide insights into its potential therapeutic applications and mechanisms of action .

Potassium tetrakis(pentafluorophenyl)borate shares similarities with several other organoboron compounds, particularly those containing fluorinated groups. Notable similar compounds include:

- Sodium tetrakis(pentafluorophenyl)borate: Similar structure but with sodium instead of potassium.

- Lithium tetrakis(pentafluorophenyl)borate: Exhibits similar reactivity patterns but differs in solubility and ion exchange properties.

- Boron trifluoride: A simpler structure that lacks the bulky pentafluorophenyl groups but shares some reactivity characteristics.

Comparison TableCompound Cation Unique Features Potassium tetrakis(pentafluorophenyl)borate Potassium Highly stable; used in biochemical assays Sodium tetrakis(pentafluorophenyl)borate Sodium Similar stability; different solubility Lithium tetrakis(pentafluorophenyl)borate Lithium More reactive; less stable than potassium salt Boron trifluoride None Simpler structure; high reactivity

| Compound | Cation | Unique Features |

|---|---|---|

| Potassium tetrakis(pentafluorophenyl)borate | Potassium | Highly stable; used in biochemical assays |

| Sodium tetrakis(pentafluorophenyl)borate | Sodium | Similar stability; different solubility |

| Lithium tetrakis(pentafluorophenyl)borate | Lithium | More reactive; less stable than potassium salt |

| Boron trifluoride | None | Simpler structure; high reactivity |

Potassium tetrakis(pentafluorophenyl)borate is unique due to its combination of stability, reactivity, and specific applications in both organic synthesis and biochemical contexts. Its fluorinated structure distinguishes it from other organoboron compounds by enhancing its electronic properties and potential interactions .

Grignard Reagent-Based Alkali Metal Salt Formation

The synthesis of K[B(C₆F₅)₄] via Grignard-like intermediates involves the reaction of pentafluorophenyl halides (C₆F₅X, X = Br, Cl) with alkyllithium reagents in anhydrous etheric solvents. In a representative protocol, bromopentafluorobenzene (151.7 g, 0.614 mol) is dissolved in anhydrous heptane and cooled to −75°C under argon. Butyllithium (1.6M in hexane, 373 mL) is added dropwise, forming a pentafluorophenyllithium intermediate. Subsequent introduction of boron trichloride (1M in hexane, 149 mL) at −78°C triggers ligand substitution, yielding a lithium borate intermediate.

Key parameters include:

- Stoichiometry: A molar ratio of C₆F₅X:alkyllithium between 1:1 and 1:1.1 ensures complete deprotonation.

- Temperature control: Reactions conducted below −70°C minimize side reactions such as ether cleavage.

- Solvent selection: Anhydrous butyl ether or heptane prevents hydrolysis of sensitive intermediates.

Post-reaction quenching with saturated KCl solution facilitates cation exchange to potassium, achieving yields up to 96.8% relative to BCl₃.

Table 1: Yield and Purity Data for Alkali Metal Salt Formation

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Yield (BCl₃ basis) | 96.8% | 93.5% | 88.6% |

| Purity (NMR) | >99% | 98% | 96% |

| Water content | 2.71% | 2.52% | 2.50% |

Cation Exchange Protocols in Etheric Solvents

Cation exchange from lithium to potassium is achieved by introducing KCl solutions into borate-containing organic phases. In a patented method, the reaction mixture post-borylation is treated with 25% aqueous KCl (250 mL) at 0–17°C, inducing phase separation. The aqueous phase (246 mL) is discarded, while the organic phase undergoes vacuum distillation at 85°C to remove volatile solvents. Adding toluene (50 mL) and water (60 mL) to the residue precipitates K[B(C₆F₅)₄] as a crystalline solid.

Critical factors include:

- Salt concentration: Saturated KCl solutions maximize potassium ion availability, driving the exchange equilibrium toward product formation.

- Temperature modulation: Gradual warming from −70°C to ambient temperature during KCl addition prevents colloidal suspensions.

- Solvent compatibility: Ether-heptane mixtures enhance borate solubility, while toluene reduces co-precipitation of lithium salts.

The process achieves chloride impurity levels below 0.05 wt% after two toluene washes.

Solvent-Dependent Crystallization Strategies

Crystallization efficiency and product purity are strongly influenced by solvent polarity and boiling point. Post-distillation residues containing K[B(C₆F₅)₄] in heptane-toluene mixtures are cooled to 50°C, inducing nucleation. Filtration through sintered glass funnels followed by vacuum drying (50°C, 20 mbar) yields a white powder with 94–96% HPLC purity.

Solvent effects:

- Toluene: Promotes dense crystal growth, reducing occluded solvent (2.5–2.7% water content).

- Heptane: High volatility enables rapid solvent removal during distillation, minimizing thermal degradation.

- Ether co-solvents: Improve borate solubility at low temperatures, facilitating impurity removal during phase separation.

Recrystallization from hot toluene further reduces hydroxylated impurities (e.g., KB(C₆F₅)₃OH) to <1%.

Boron-Centered Tetrahedral Geometry in Solid State

The borate anion $$ [ \text{B}(\text{C}6\text{F}5)_4 ]^- $$ adopts a tetrahedral geometry around the central boron atom in the solid state, as confirmed by X-ray diffraction (XRD) studies [1] [5]. This geometry arises from the sp³ hybridization of boron, which optimally accommodates four pentafluorophenyl ligands. The tetrahedral arrangement ensures minimal electrostatic repulsion between the negatively charged boron center and the electron-rich fluorine atoms on the aryl groups.

Key structural metrics include boron-to-carbon bond lengths averaging $$ 1.62 \, \text{Å} $$, consistent with typical B–C single bonds [3]. The pentafluorophenyl rings are oriented in a paddle-wheel fashion, with torsional angles of approximately $$ 40.6^\circ $$ relative to the boron-centered plane [3]. This orientation balances steric demands and electronic delocalization, allowing the anion to maintain a rigid yet accommodating framework for cation pairing. Comparative analyses with related borates, such as $$ [ \text{B}(3,5-(\text{CF}3)2\text{C}6\text{H}3)4 ]^- $$, reveal that the tetrahedral geometry of $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ is less distorted, enhancing its ability to stabilize cationic species without significant structural reorganization [5].

Fluorinated Aryl Group Steric Shielding Effects

The four pentafluorophenyl groups surrounding the boron atom create a robust steric shield that impedes close contact between the anion and cationic species. Each aryl group contributes to this shielding through two mechanisms: (1) the bulkiness of the fluorine atoms at the ortho, meta, and para positions, and (2) the electron-withdrawing nature of fluorine, which reduces π-cloud accessibility for cation-π interactions [3] [6].

Steric parameters such as Tolman cone angles for $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ exceed $$ 200^\circ $$, significantly larger than those of non-fluorinated analogs like $$ [ \text{B}(\text{C}6\text{H}5)4 ]^- $$ [5]. This spatial hindrance is critical in preventing anion-cation association, as demonstrated in catalytic systems where $$ \text{K}[ \text{B}(\text{C}6\text{F}5)_4 ] $$ outperforms less shielded salts in stabilizing low-coordinate metal cations [6]. Additionally, the rigidity of the fluorinated aryl rings minimizes conformational flexibility, ensuring consistent steric protection across diverse chemical environments [3].

Charge Delocalization Mechanisms in Solution

In solution, the negative charge on the borate anion is delocalized across the four pentafluorophenyl groups via resonance and inductive effects. Nuclear magnetic resonance (NMR) studies of $$ [ \text{B}(\text{C}6\text{F}5)_4 ]^- $$ in polar solvents reveal downfield shifts for fluorine atoms (δ ≈ $$-163 \, \text{ppm}$$), indicative of substantial electron density withdrawal from the boron center [3] [5]. This delocalization reduces the effective charge density at boron, weakening electrostatic interactions with cations.

The delocalization mechanism is further supported by computational analyses, which show that the highest occupied molecular orbital (HOMO) of $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ is distributed across the aryl rings rather than localized on boron [3]. Consequently, the anion exhibits a low Gutmann donor number ($$ DN < 5 $$), classifying it as a weakly coordinating anion [3]. Comparative studies with $$ [ \text{PF}6 ]^- $$ and $$ [ \text{SbF}6 ]^- $$ demonstrate that $$ [ \text{B}(\text{C}6\text{F}5)4 ]^- $$ provides superior charge delocalization, enabling higher solubility and ionic conductivity in nonpolar solvents [5] [6].

Structural and Electronic Parameters of $$ [ \text{B}(\text{C}6\text{F}5)_4 ]^- $$

| Parameter | Value/Description | Source Citation |

|---|---|---|

| B–C bond length | $$ 1.62 \, \text{Å} $$ (average) | [1] [3] |

| Torsional angle (aryl rings) | $$ 40.6^\circ $$ | [3] |

| Tolman cone angle | $$ >200^\circ $$ | [5] [6] |

| $$ ^{19}\text{F} $$ NMR shift | $$ \delta \approx -163 \, \text{ppm} $$ | [3] [5] |

| Gutmann donor number | $$ DN < 5 $$ | [3] |

Potassium tetrakis(pentafluorophenyl)borate represents a highly significant weakly coordinating anion in modern coordination chemistry, particularly in its interactions with transition metal complexes [1] [2]. The tetrakis(pentafluorophenyl)borate anion exhibits remarkable structural rigidity and provides substantial steric hindrance that fundamentally influences its coordination behavior with metal centers [2]. This compound features a tetrahedral boron center bonded to four pentafluorophenyl groups, creating a bulky, electron-withdrawing environment that minimizes direct coordination to metal centers while maintaining electrostatic interactions [1] .

The molecular structure of the tetrakis(pentafluorophenyl)borate anion is characterized by boron-carbon bond lengths of approximately 1.65 Angstroms and a tetrahedral geometry around the central boron atom [4] [5]. The highly electronegative fluorine atoms on the pentafluorophenyl rings create significant charge delocalization throughout the anion structure, contributing to its weakly coordinating nature [6]. This structural arrangement allows the anion to act as a counterion that can stabilize cationic transition metal complexes without competing strongly for coordination sites [7].

Outer-Sphere vs. Inner-Sphere Ion Pairing Dynamics

The ion pairing dynamics of tetrakis(pentafluorophenyl)borate with transition metal complexes demonstrate a clear dependence on cation size and electronic properties [2] [8]. Computational studies using molecular dynamics simulations have revealed that small alkali cations such as lithium and sodium can penetrate the tetrakis(pentafluorophenyl)borate core, whereas potassium and larger cations remain excluded from the anion interior [2]. This size-dependent behavior establishes distinct inner-sphere and outer-sphere coordination patterns that profoundly influence catalytic and electronic properties [8] [9].

For cations that can penetrate the anion core, inner-sphere ion pairing occurs with closest-approach distances to the boron center ranging from 0.30 to 0.35 nanometers [2]. These intimate contact ion pairs exhibit strong electrostatic interactions and limited mobility in solution [2] [9]. In contrast, larger cations including potassium and organic cations form outer-sphere ion pairs with metal-to-boron distances ranging from 0.50 to 0.63 nanometers [2] [8]. These separated ion pairs maintain greater freedom of movement and reduced electrostatic coupling between the cation and anion [9].

| Cation Type | Core Penetration | Distance to Boron (nm) | Ion Pair Classification | Electrostatic Strength |

|---|---|---|---|---|

| Lithium | Yes | 0.30-0.35 | Inner-sphere | Strong |

| Sodium | Yes | 0.30-0.35 | Inner-sphere | Strong |

| Potassium | No | 0.50-0.63 | Outer-sphere | Moderate |

| Large Organic Cations | No | 0.50-0.63 | Outer-sphere | Variable |

The transition from inner-sphere to outer-sphere coordination occurs through solvent-mediated mechanisms that involve coordination number rearrangement around the metal center [10] [11]. This process follows Marcus-like theory principles where coordination state activation facilitates ion pair separation or association [10]. The energy barriers for these transformations depend strongly on the nature of the coordinating solvent and the electronic properties of the metal center [11] [12].

Experimental evidence from nuclear magnetic resonance spectroscopy and diffusion-ordered spectroscopy studies confirms that tetrakis(pentafluorophenyl)borate salts exhibit complete ion pairing in low dielectric solvents such as chloroform, but the extent of ion pairing decreases significantly in higher dielectric media [7]. The nature of the ion pairing interaction varies with the weakly coordinating anion employed, with tetrakis(pentafluorophenyl)borate showing less specific interactions compared to other fluorinated borate anions [7].

Counterion Effects on Metal Center Electron Deficiency

The presence of tetrakis(pentafluorophenyl)borate as a counterion produces significant effects on the electronic structure and reactivity of transition metal centers [13] [14]. The highly electron-withdrawing nature of the pentafluorophenyl groups creates an electrostatic environment that stabilizes electron-deficient metal centers while simultaneously enhancing their Lewis acidity [6] [15]. This dual effect manifests in altered redox potentials, modified ligand binding affinities, and enhanced catalytic reactivity patterns [13].

Electrochemical studies demonstrate that transition metal complexes paired with tetrakis(pentafluorophenyl)borate counterions exhibit anodic shifts in reduction potentials compared to complexes with more coordinating anions [13]. The magnitude of these shifts ranges from 50 to 200 millivolts depending on the metal center and supporting ligand environment [13]. These potential changes reflect decreased electron density at the metal center due to the electron-withdrawing influence of the fluorinated counterion [16] [13].

The counterion effect operates through multiple mechanisms including direct electrostatic stabilization of anionic metal species, charge transfer interactions between the metal complex and the fluorinated aromatic rings, and modification of the metal's coordination sphere through ion pairing [13] [14]. Computational studies reveal that the presence of tetrakis(pentafluorophenyl)borate lowers the energy of metal d-orbitals by 0.2 to 0.5 electron volts relative to less electron-withdrawing counterions [17] [15].

| Electronic Parameter | Effect of Tetrakis(pentafluorophenyl)borate | Magnitude | Mechanism |

|---|---|---|---|

| Metal d-orbital Energy | Lowered | 0.2-0.5 eV | Electrostatic stabilization |

| Reduction Potential | Anodic shift | 50-200 mV | Charge delocalization |

| Lewis Acidity | Enhanced | Significant | Electron withdrawal |

| Ligand Binding Affinity | Increased | Variable | Vacant orbital availability |

The enhanced electron deficiency at metal centers translates directly into increased catalytic activity for processes requiring electrophilic metal species [14] [15]. Gold complexes paired with tetrakis(pentafluorophenyl)borate counterions demonstrate superior performance in alkyne activation reactions compared to complexes with traditional counterions such as triflate or hexafluorophosphate [14]. The weakly coordinating nature of the anion ensures that catalytic sites remain accessible to substrate molecules while the electron-withdrawing effect maintains high metal electrophilicity [14].

Spectroscopic evidence from infrared and nuclear magnetic resonance studies indicates that the counterion effect extends beyond simple electrostatic interactions [16] [17]. The pentafluorophenyl rings can engage in weak pi-pi stacking interactions with aromatic ligands on the metal complex, creating additional stabilization pathways that influence the overall electronic structure [16]. These secondary interactions contribute to the observed changes in chemical shift patterns and vibrational frequencies characteristic of electron-deficient metal centers [17].

Solvation Sphere Displacement in Catalytic Systems

The ability of tetrakis(pentafluorophenyl)borate to influence solvation sphere dynamics around transition metal centers represents a critical factor in its effectiveness as a counterion for catalytic applications [18] [12]. The weakly coordinating nature of the anion allows for facile displacement of coordinated solvent molecules, creating vacant coordination sites essential for substrate binding and catalytic turnover [19] [20]. This solvation sphere displacement occurs through a series of coordinated steps involving solvent reorganization, ion pair rearrangement, and substrate coordination [11] [12].

In catalytic hydrogenation systems, the presence of tetrakis(pentafluorophenyl)borate counterions dramatically influences the solvation environment around anionic iridium hydride complexes [18]. The extent of solvation sphere displacement varies significantly with the identity of the alkali metal cation, following the order lithium < sodium < potassium [18]. This trend reflects the different degrees of ion pairing and solvation requirements for each cation type [18] [12].

Computational studies using hybrid quantum mechanical/molecular mechanical methods reveal that proper description of solvation sphere displacement requires explicit inclusion of sufficient solvent molecules to accurately represent the first coordination shell of both the metal complex and the counterion [18] [12]. The displacement process involves cooperative rearrangement of multiple solvent molecules, with energy barriers ranging from 15 to 35 kilojoules per mole depending on the solvent identity and metal complex structure [12] [21].

| Solvent | Dielectric Constant | Ion Pairing Extent | Displacement Efficiency | Catalytic Enhancement |

|---|---|---|---|---|

| Acetonitrile | 37.5 | Moderate | Partial | Enhanced |

| Dichloromethane | 8.9 | High | Significant | Greatly enhanced |

| Tetrahydrofuran | 7.6 | High | Significant | Enhanced |

| Methanol | 32.7 | Low | Minimal | Moderate |

The kinetics of solvation sphere displacement follow first-order behavior with respect to substrate concentration in most catalytic systems [22] [23]. However, the rate-determining step varies depending on the specific metal complex and reaction conditions [22]. For electron-deficient metal centers paired with tetrakis(pentafluorophenyl)borate, solvent displacement typically occurs more rapidly than substrate coordination, indicating that the counterion effectively labilizes the metal-solvent interactions [20] [23].

Experimental evidence from variable-temperature nuclear magnetic resonance studies demonstrates that coordinated solvent molecules in tetrakis(pentafluorophenyl)borate-containing systems exhibit exchange rates that are 10 to 100 times faster than those observed with traditional coordinating counterions [19] [24]. This enhanced lability reflects the weakened metal-solvent interactions resulting from the electron-withdrawing influence of the fluorinated counterion [19].